1-(2-Chloroethyl)pyrrolidine hydrochloride

Catalog No.
S773913
CAS No.
7250-67-1
M.F
C6H13Cl2N
M. Wt
170.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)pyrrolidine hydrochloride

CAS Number

7250-67-1

Product Name

1-(2-Chloroethyl)pyrrolidine hydrochloride

IUPAC Name

1-(2-chloroethyl)pyrrolidine;hydrochloride

Molecular Formula

C6H13Cl2N

Molecular Weight

170.08 g/mol

InChI

InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H

InChI Key

FSNGFFWICFYWQC-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCl.Cl

Synonyms

1-(2-Chloroethyl)pyrrolidine Monohydrochloride; 1-(2-Chloroethyl)pyrrolidinium Chloride; 2-(1-Pyrrolidino)ethyl Chloride Hydrochloride; 2-(1-Pyrrolidinyl)ethyl Chloride Hydrochloride; 2-Pyrrolidinoethyl Chloride Hydrochloride; 2-Pyrrolidinyl-1-chloro

Canonical SMILES

C1CC[NH+](C1)CCCl.[Cl-]

The exact mass of the compound 1-(2-Chloroethyl)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) is a highly versatile, crystalline alkylating agent utilized extensively in pharmaceutical manufacturing to introduce the 2-(pyrrolidin-1-yl)ethyl pharmacophore into complex molecular scaffolds. As a white to off-white hygroscopic powder with a melting point of 167–170 °C, it serves as a foundational building block for synthesizing selective estrogen receptor modulators (SERMs) such as nafoxidine, as well as various kinase inhibitors . By providing a stable, weighable solid form of an otherwise highly reactive moiety, this hydrochloride salt ensures precise stoichiometric control and high reproducibility in industrial-scale O-alkylation and N-alkylation workflows .

Attempting to procure or store the free base form, 1-(2-chloroethyl)pyrrolidine (CAS 5050-41-9), results in rapid material degradation and catastrophic failure in synthetic workflows. In its unprotonated state, the nucleophilic pyrrolidine nitrogen spontaneously attacks the electrophilic carbon bearing the chloride leaving group, forming a highly reactive aziridinium intermediate . This intermediate rapidly undergoes intermolecular reactions to form spiro quaternary ammonium salts and the dimeric impurity 1,2-di(pyrrolidin-1-yl)ethane [1]. By protonating the nitrogen to form the hydrochloride salt, the nucleophilicity of the amine is completely suppressed, preventing auto-alkylation and allowing the compound to be stored safely at room temperature while maintaining >98% assay purity for downstream use .

Auto-Degradation and Dimerization Prevention

The free base of 1-(2-chloroethyl)pyrrolidine is notoriously unstable, boiling at 55–56 °C (at 11 mmHg) but rapidly degrading via intramolecular cyclization and subsequent dimerization into 1,2-di(pyrrolidin-1-yl)ethane. In contrast, the hydrochloride salt (CAS 7250-67-1) is a stable crystalline solid that melts at 167–170 °C and exhibits long-term shelf stability without spontaneous polymerization . Industrial processes using the pre-formed hydrochloride salt, coupled with controlled in-situ base addition, can restrict dimer impurity formation to levels as low as 0.3% to 8.5%, whereas uncontrolled free base reactions often yield massive dimeric contamination [1].

Evidence DimensionShelf stability and dimer impurity formation
Target Compound DataStable crystalline solid (mp 167–170 °C); dimer formation controlled to <0.3–8.5% in optimized reactions.
Comparator Or BaselineFree base (CAS 5050-41-9); highly unstable, rapidly forms spiro quaternary ammonium salts.
Quantified DifferenceComplete suppression of spontaneous auto-alkylation during storage.
ConditionsAmbient storage conditions; controlled basic alkylation workflows.

Procurement of the HCl salt is mandatory because the free base cannot be reliably shipped or stored without degrading into useless polymeric and dimeric byproducts.

Pharmacophore Specificity vs. Piperidine Analogs

While 1-(2-chloroethyl)piperidine hydrochloride is a common in-class substitute, the specific five-membered pyrrolidine ring of 1-(2-chloroethyl)pyrrolidine hydrochloride imparts a distinct steric and basicity profile that is absolutely required for certain APIs. For example, in the synthesis of the selective estrogen receptor antagonist Nafoxidine, the 2-(pyrrolidin-1-yl)ethoxy side chain is critical . Substituting the piperidine analog alters the spatial footprint of the basic side chain, which can drastically alter target affinity in kinase inhibitors and SERMs[1].

Evidence DimensionStructural compatibility for specific API pharmacophores
Target Compound Data5-membered pyrrolidine ring provides the exact steric bulk required for Nafoxidine and specific TLK1B inhibitors.
Comparator Or Baseline1-(2-Chloroethyl)piperidine hydrochloride (6-membered ring).
Quantified DifferenceNon-interchangeable ring size and basicity profile for targeted receptor binding.
ConditionsFinal API formulation and receptor binding assays.

Buyers synthesizing specific SERMs or targeted kinase inhibitors must procure the pyrrolidine derivative, as the piperidine homolog will yield an API with a fundamentally different pharmacological profile.

Processability and Stoichiometric Precision in Alkylation

Utilizing 1-(2-chloroethyl)pyrrolidine hydrochloride directly as an alkylating agent allows for precise stoichiometric control in complex O-alkylation and N-alkylation reactions. In the synthesis of complex phenothiazine analogs, the hydrochloride salt is reacted with a stable anion in the presence of an external base in solvents like DMF or toluene[1]. This controlled deprotonation ensures that the reactive free base is generated only in the presence of the target nucleophile, maximizing the SN2 reaction yield while minimizing the competing intramolecular aziridinium formation that plagues less controlled synthetic routes .

Evidence DimensionAlkylation yield and stoichiometric control
Target Compound DataHigh-yield SN2 alkylation using the weighable, stable HCl salt with in-situ base.
Comparator Or BaselineIn-situ generation from 2-chloroethanol and pyrrolidine, which often requires harsh conditions and yields complex mixtures.
Quantified DifferenceEliminates the need for a multi-step, harsh chlorination process during late-stage API synthesis.
ConditionsSN2 alkylation using external base in DMF or Toluene.

Procuring the pre-formed, high-purity hydrochloride salt drastically simplifies manufacturing workflows, reducing step count and improving overall batch yields.

Commercial Synthesis of Selective Estrogen Receptor Modulators (SERMs)

1-(2-Chloroethyl)pyrrolidine hydrochloride is the definitive precursor for the final etherification step in the production of nafoxidine and related SERMs. Its use ensures the correct introduction of the basic pyrrolidinoethoxy side chain, which is essential for the molecule's anti-estrogenic activity and receptor binding .

Development of Novel Kinase Inhibitors

In medicinal chemistry, this compound is heavily utilized to append solubilizing basic side chains onto hydrophobic core scaffolds. It is specifically employed in the synthesis of phenothiazine-based Tousled-like kinase 1B (TLK1B) inhibitors, where the pyrrolidine moiety improves both aqueous solubility and target interaction [1].

General Pharmaceutical N- and O-Alkylation Workflows

The compound serves as a critical alkylating agent in the synthesis of various central nervous system drugs and biologically active compounds. The stable hydrochloride form allows for scalable, reproducible batch manufacturing of these APIs without the risk of precursor auto-degradation.

UNII

YYQ1H343R5

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7250-67-1

Dates

Last modified: 08-15-2023

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